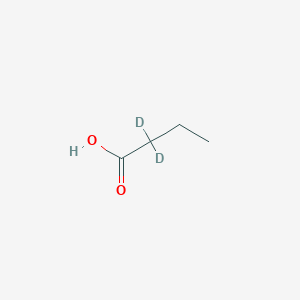

Acide butanoïque-2,2-d2(9CI)

Vue d'ensemble

Description

Butanoic-2,2-d2 acid(9CI), also known as deuterated butanoic acid, is a compound where hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This modification can be useful in various chemical and analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy, where it can help in elucidating mechanisms of chemical reactions or in tracing the fate of specific atoms within a molecule during a reaction.

Synthesis Analysis

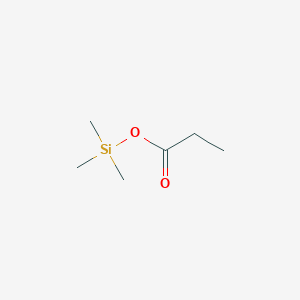

The synthesis of deuterated compounds typically involves the use of deuterium-labeled reagents or solvents. For example, a method for synthesizing optically pure derivatives of hydroxyphenyl butanoic acid is reported, which could potentially be adapted for the synthesis of deuterated butanoic acid by using deuterium-labeled reagents or solvents at appropriate steps . The synthesis involves the reduction of an ester to an aldehyde, followed by conversion to the target compound through a cyanohydrin intermediate. This method could be modified to incorporate deuterium atoms by using deuterated reducing agents or by performing the reaction in deuterated solvents.

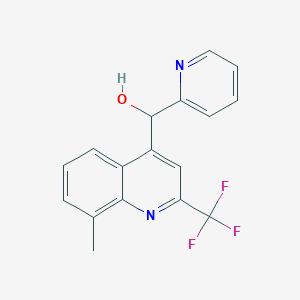

Molecular Structure Analysis

The molecular structure of butanoic acid derivatives can be quite complex, as evidenced by the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, which features two symmetry-independent molecules forming one-dimensional helical columns stabilized by hydrogen bonds . While this structure is specific to the pyridinyl derivative, it provides insight into the potential complexity of butanoic acid derivatives, including those that are deuterated.

Chemical Reactions Analysis

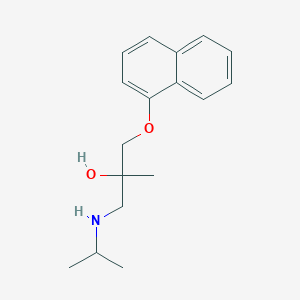

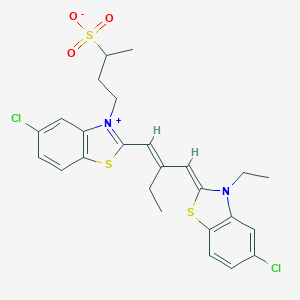

Butanoic acid derivatives can participate in various chemical reactions, often involving their carboxylic acid group. For instance, the formation of hydrogen-bonded dimers is a common reaction in crystalline structures, as seen with 4-(2-naphthyl)butanoic acid . This behavior could be expected to be similar in deuterated derivatives, although the presence of deuterium could potentially affect the kinetics and thermodynamics of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanoic-2,2-d2 acid(9CI) would be influenced by the presence of deuterium atoms. Deuterium has a greater mass compared to hydrogen, which can affect properties such as boiling point, melting point, and vibrational spectra. The crystalline structure of related butanoic acid derivatives, such as the herringbone array of aromatic rings separated by hydrogen-bonded aliphatic chains in 4-(2-naphthyl)butanoic acid, suggests that deuterated butanoic acid could also exhibit interesting solid-state properties .

Applications De Recherche Scientifique

Agents antiviraux

Des dérivés de l'acide butanoïque ont été synthétisés et évalués pour leur bioactivité en tant qu'agents antiviraux . Les dérivés ont été conçus à l'aide de calculs de la théorie de la fonctionnelle de la densité (DFT), et leur stabilité et leur réactivité ont été comparées. L'acide butanoïque est un acide gras à chaîne courte qui a été utilisé comme agent antiviral pour prévenir le cancer colorectal et divers types de maladies .

Produits pharmaceutiques

L'acide butanoïque, un acide gras à chaîne courte, a de larges applications industrielles, notamment dans les produits pharmaceutiques . Il a été utilisé dans le développement de divers médicaments en raison de ses propriétés antivirales .

Produits agrochimiques

L'acide butanoïque est également utilisé dans les produits agrochimiques . Ses dérivés se sont avérés efficaces pour lutter contre les ravageurs et améliorer le rendement des cultures .

Cosmétiques

Dans l'industrie cosmétique, l'acide butanoïque est utilisé en raison de ses propriétés bénéfiques . On le trouve souvent dans les produits de soin de la peau en raison de sa capacité à contribuer à améliorer la santé de la peau .

Résines

L'acide butanoïque est utilisé dans la production de résines<a aria-label="2: " data-citationid="2da61fd2-eb08-15ed-8bfa-0027b5d10897-28" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00253-014-6233-

Safety and Hazards

The safety data sheet for butanoic acid, a similar compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to wash off immediately with plenty of water for at least 15 minutes if it comes into contact with skin . If inhaled, the victim should be moved to fresh air and kept at rest . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mécanisme D'action

Target of Action

Butanoic-2,2-d2 acid(9CI), also known as 2,2-Dideuteriobutanoic acid, is a compound that has been used in the field of organic synthesis

Mode of Action

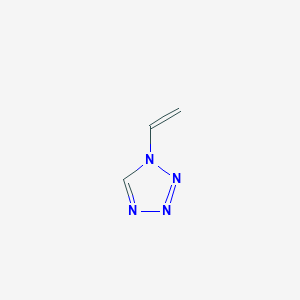

It is known that it is involved in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that involves the removal of a boron atom from an organic compound, which is a crucial step in many organic synthesis reactions .

Biochemical Pathways

Butanoic-2,2-d2 acid(9CI) may be involved in several biochemical pathways. One such pathway is the butanoate metabolism . Butanoate, or butyric acid, is a short-chain fatty acid that plays a crucial role in the health of the human gut microbiome. It is also involved in metabolic pathways and protein digestion and absorption . .

Result of Action

It is known to be a valuable building block in organic synthesis , suggesting that it may have a significant impact on the synthesis of various organic compounds.

Propriétés

IUPAC Name |

2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315391 | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19136-92-6 | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19136-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)